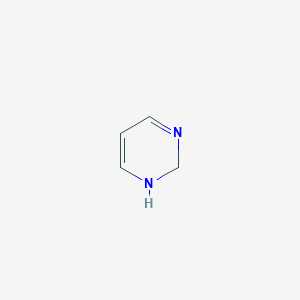
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one is a chemical compound with the molecular formula C12H12O4 It is a derivative of isobenzofuranone and contains a dioxolane ring
Preparation Methods
The synthesis of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves several steps. One common method includes the reaction of 5-bromo-2-benzofuran-1(3H)-one with a bromo(1,3-dioxolan-2-ylmethyl)zinc solution in the presence of palladium(II) acetate and trit-butyl phosphonium tetrafluoroborate as catalysts. The reaction is carried out in dimethylformamide (DMF) at 85°C for several hours . The product is then purified using techniques such as flash column chromatography and medium pressure liquid chromatography .
Chemical Reactions Analysis
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one can be compared with other isobenzofuranone derivatives and dioxolane-containing compounds. Similar compounds include:
5-(1,3-dioxolan-2-ylmethyl)isobenzofuran-1(3H)-one: A closely related compound with similar structural features.
Benzofuran derivatives: Compounds with a benzofuran core structure, used in various applications.
Dioxolane derivatives: Compounds containing a dioxolane ring, known for their stability and reactivity.
This compound stands out due to its unique combination of the isobenzofuranone and dioxolane moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O4/c13-12-10-2-1-8(5-9(10)7-16-12)6-11-14-3-4-15-11/h1-2,5,11H,3-4,6-7H2 |
InChI Key |
OWEOZKBRNNMRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2=CC3=C(C=C2)C(=O)OC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B8664589.png)


![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-](/img/structure/B8664619.png)



![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8664651.png)

